molecular formula C11H15NO B8284340 1-(5-Butyl-pyridin-2-yl)-ethanone

1-(5-Butyl-pyridin-2-yl)-ethanone

Cat. No.: B8284340
M. Wt: 177.24 g/mol
InChI Key: QSDCCOXLGMMCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Butyl-pyridin-2-yl)-ethanone is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(5-butylpyridin-2-yl)ethanone

InChI

InChI=1S/C11H15NO/c1-3-4-5-10-6-7-11(9(2)13)12-8-10/h6-8H,3-5H2,1-2H3

InChI Key

QSDCCOXLGMMCHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

MeMgBr (1.98 ml, 5.94 mmol) was added to a solution of 5-butyl-pyridine-2-carboxylic acid methoxy-methyl-amide (I-2A-38a; 880 mg, 3.96 mmol) in THF (10 ml) at 0° C. The reaction mixture was allowed to warm to room temperature and was stirred for 1.5 h, quenched with saturated aqueous NH4Cl (1 ml), and saturated aqueous NaCl. The aqueous THF solution was extracted with EtOAc (2×), and the combined organic extracts were washed with saturated aqueous NaCl, dried, and concentrated under vacuum to yield the product I-2A-38b as an oil (680 mg): APcl MS 178.1 (M+1)+; 1H NMR (400 MHz, CDCl3) δ 8.47 (d, 1H, J=1.6 Hz), 7.95 (d, 1H, J=8.3 Hz), 7.60 (dd, 1H, J=1.6, 8.3 Hz), 2.69 (s, 3H), 2.67 (t, 2H, J=7.9 Hz), 1.65–1.56 (m, 2H), 1.40–1.30 (m, 2H), 0.92 (t, 3H, J=7.4 Hz).
Quantity
1.98 mL
Type
reactant
Reaction Step One
Name
5-butyl-pyridine-2-carboxylic acid methoxy-methyl-amide
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

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CCCCc1ccc(C(=O)N(C)OC)nc1
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